molecular formula C9H17NO B15251732 1-Amino-3-(1-ethylcyclobutyl)propan-2-one

1-Amino-3-(1-ethylcyclobutyl)propan-2-one

Cat. No.: B15251732
M. Wt: 155.24 g/mol
InChI Key: GHDCTVDKMHKSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-(1-ethylcyclobutyl)propan-2-one is an organic compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This compound is characterized by its unique structure, which includes an amino group attached to a propanone backbone with an ethylcyclobutyl substituent. It is primarily used in research and development due to its versatile chemical properties .

Preparation Methods

The synthesis of 1-Amino-3-(1-ethylcyclobutyl)propan-2-one can be achieved through various synthetic routes. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with specific aniline derivatives in the presence of a chiral catalyst . This reaction typically occurs in an aqueous medium, yielding optically pure amino keto ethers. Industrial production methods may involve similar catalytic processes, ensuring high yields and purity .

Chemical Reactions Analysis

1-Amino-3-(1-ethylcyclobutyl)propan-2-one undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Amino-3-(1-ethylcyclobutyl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Amino-3-(1-ethylcyclobutyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds and engage in electrostatic interactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Amino-3-(1-ethylcyclobutyl)propan-2-one can be compared to other similar compounds, such as:

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-amino-3-(1-ethylcyclobutyl)propan-2-one

InChI

InChI=1S/C9H17NO/c1-2-9(4-3-5-9)6-8(11)7-10/h2-7,10H2,1H3

InChI Key

GHDCTVDKMHKSMD-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC1)CC(=O)CN

Origin of Product

United States

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